3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

説明

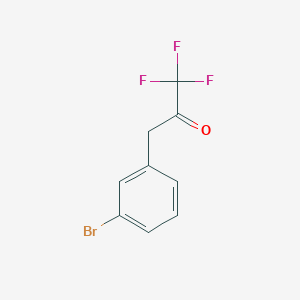

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethyl group and a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 3-bromobenzaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

化学反応の分析

Types of Reactions

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to achieve the substitution of the bromine atom.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used for the reduction of the ketone group.

Major Products Formed

Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols and other reduced derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Agents : Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activity. For instance, 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone has been investigated as a potential precursor in the synthesis of anticancer agents. Its derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo studies.

Case Study : A notable study published in the Journal of Medicinal Chemistry explored the synthesis of trifluoromethyl-containing compounds as potential anticancer drugs. The study demonstrated that these compounds could effectively target cancer cell lines with minimal toxicity to normal cells .

Material Science

Fluorescent Materials : The compound has been utilized in developing luminescent materials due to its unique electronic properties. When complexed with rare earth metals such as europium and terbium, it forms luminescent complexes that are useful in optoelectronic devices.

Case Study : Research published in Inorganic Chemistry described the synthesis of europium(III) complexes using this compound as a ligand. These complexes exhibited strong luminescence and were evaluated for their potential use in LED technology .

Synthetic Organic Chemistry

Synthetic Intermediates : The compound serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable in constructing complex molecular architectures.

Table: Reaction Pathways Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | Nucleophile + this compound | Trifluoromethylated product |

| Coupling Reactions | Cross-coupling with arylboronic acids | Biaryl compounds |

| Condensation Reactions | Reaction with amines or alcohols | Amides or ethers |

Environmental Applications

Fluorinated Compounds : Due to their stability and resistance to degradation, fluorinated compounds like this compound are being studied for their role in environmental applications. They can be used as tracers or markers in environmental studies due to their persistence.

作用機序

The mechanism of action of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its electrophilic nature allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

類似化合物との比較

Similar Compounds

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromophenyl moiety but differs in its functional groups and applications.

(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound also contains a bromophenyl group and is used in different biological applications.

Uniqueness

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

生物活性

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone, also known as 3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one, is a fluorinated ketone with potential biological applications. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests a range of biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₉H₆BrF₃O

- Molecular Weight : 267.05 g/mol

- CAS Number : 898787-59-2

- MDL Number : MFCD03844191

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential as an antibacterial agent and its effects on cancer cell lines have been of particular interest.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial potential against gram-positive and gram-negative bacteria |

| Control (Ciprofloxacin) | 2 | Standard reference for antibacterial activity |

Preliminary studies suggest that the trifluoromethyl group may enhance the lipophilicity and permeability of the compound, potentially leading to improved antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features have prompted investigations into its anticancer properties. A study focusing on structurally related compounds found that fluorinated ketones can inhibit tumor growth in specific cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : The presence of halogen atoms may contribute to increased oxidative stress within cells.

Case Study 1: Antibacterial Efficacy

In a comparative study involving various fluorinated compounds, this compound was tested against standard bacterial strains. The results indicated a moderate inhibition zone compared to controls, suggesting potential for further optimization .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The study employed MTT assays to determine cell viability post-treatment. Results demonstrated a dose-dependent reduction in cell viability at concentrations above 10 µM .

特性

IUPAC Name |

3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJVMIDCCINQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645244 | |

| Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-59-2 | |

| Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。